1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
This compound belongs to the spirotetrahydro-β-carboline (spiroindolone) class, characterized by a fused β-carboline-indole core with a spirocyclic junction at the 1-position of the β-carboline and 3'-position of the indole. The 1'-(3-methylbutyl) substituent distinguishes it from analogs, introducing a branched alkyl chain that may influence lipophilicity, steric interactions, and pharmacokinetic properties.
Properties
IUPAC Name |
1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15(2)12-14-26-20-10-6-4-8-18(20)23(22(26)27)21-17(11-13-24-23)16-7-3-5-9-19(16)25-21/h3-10,15,24-25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTXWWVPKVSZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(3-Methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex alkaloid belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including neuroprotective effects, antioxidant properties, and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spiro configuration that contributes to its unique biological activity.
1. Antioxidant Activity
Research has shown that beta-carboline derivatives exhibit significant antioxidant properties. The compound has been found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It has been demonstrated to inhibit the activation of apoptotic pathways in neuronal cell lines. For instance, in vitro studies using rat cortical neurons showed that treatment with the compound significantly reduced cell death under oxidative stress conditions .
3. Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory effects by modulating cytokine production. Specifically, it inhibits the secretion of pro-inflammatory cytokines such as TNF-alpha from human umbilical vein endothelial cells (HUVECs) . This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Neuroprotective | Inhibits apoptosis in neuronal cells | |
| Anti-inflammatory | Inhibits TNF-alpha secretion |
Detailed Research Findings
- Neuroprotection : In a study involving rat models, administration of the compound at doses ranging from 10-50 µM resulted in a significant decrease in markers of oxidative stress and apoptosis in neuronal tissues. The protective mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
- Inflammation : The compound's ability to inhibit TNF-alpha release was tested in vitro. The results indicated a dose-dependent inhibition of TNF-alpha secretion at concentrations between 10-50 µM, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The spiro-β-carboline-indole scaffold is highly modular, with substituents on the β-carboline ring, indole moiety, or spiro junction dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Alkyl Chains: The target’s 3-methylbutyl group introduces significant hydrophobicity (predicted logP >3), which could enhance membrane permeability but reduce aqueous solubility compared to smaller alkyl or polar substituents .
Stereochemical Considerations :
- The (1R) configuration in and (1R,3S) in highlight the role of stereochemistry in biological activity. The target compound’s stereochemistry, if defined, would critically influence its pharmacodynamic profile .
Structure–Activity Relationship (SAR) Insights
While biological data for the target compound is absent, trends from analogs suggest:
- Halogens : 5′-Br () and 5′-Cl () enhance potency, likely via hydrophobic/electrostatic interactions in binding pockets .
- Methyl Groups : 1′-CH₃ () may improve metabolic stability by blocking oxidation sites .
- Branched Alkyl Chains : The 3-methylbutyl group in the target could prolong half-life by increasing protein binding or reducing renal clearance .
Physicochemical and Spectroscopic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
